Product packaging for 3-(Pyrrolidin-2-yl)isoxazole(Cat. No.:)

3-(Pyrrolidin-2-yl)isoxazole

Cat. No.: B12283446
M. Wt: 138.17 g/mol
InChI Key: KZNBAFGPZDBPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyrrolidin-2-yl)isoxazole (CAS 1892520-49-8) is a high-value, chiral isoxazole-pyrrolidine hybrid compound serving as a versatile building block in medicinal chemistry and drug discovery. This scaffold is prized for its role as a peptidomimetic, where it can be used to mimic the spatial conformation of peptide bonds, thereby modulating the bioavailability and metabolic stability of potential drug candidates . The isoxazole ring is a privileged structure in pharmaceuticals, present in drugs exhibiting a broad spectrum of activities, including anticonvulsant, antibacterial, anticancer, and anti-inflammatory properties . Its synthesis from commercially available amino acids via metal-free, regioselective [3+2]-cycloaddition reactions makes it an attractive and sustainable choice for research . The integration of the pyrrolidine ring, a common feature in bioactive molecules, further enhances the three-dimensional structural diversity this compound can impart to molecular libraries. Researchers utilize this chemical as a core template for designing novel therapeutic agents, particularly in developing targeted therapies for oncology and central nervous system (CNS) disorders . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B12283446 3-(Pyrrolidin-2-yl)isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-pyrrolidin-2-yl-1,2-oxazole

InChI

InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2

InChI Key

KZNBAFGPZDBPKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NOC=C2

Origin of Product

United States

Structural Characterization and Advanced Spectroscopic Analysis in the Context of 3 Pyrrolidin 2 Yl Isoxazole Research

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable tools for characterizing the structure of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce structural features, from the carbon-hydrogen framework to the specific functional groups present. For isoxazole (B147169) derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. ipb.pt It provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 3-(Pyrrolidin-2-yl)isoxazole, distinct signals would be expected for the protons on the isoxazole ring and the pyrrolidine (B122466) ring. The single proton on the isoxazole ring (H-4) typically appears as a singlet in a specific downfield region. sciarena.comrsc.org The protons of the pyrrolidine ring would show more complex splitting patterns due to spin-spin coupling, appearing as multiplets in the aliphatic region of the spectrum. ipb.ptpreprints.org The chemical shift of the N-H proton in the pyrrolidine ring can be variable and is often solvent-dependent. ipb.pt

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The carbons of the isoxazole ring (C-3, C-4, and C-5) resonate at characteristic downfield chemical shifts. rsc.orgniscair.res.in Specifically, carbons bonded to heteroatoms, like the C-3 and C-5 of the isoxazole ring, are typically found at lower fields. nih.goviastate.edu The carbons of the saturated pyrrolidine ring would appear in the upfield, aliphatic region of the spectrum. ipb.pt

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule. ipb.ptresearchgate.net An HSQC experiment correlates directly bonded proton and carbon atoms. An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the pyrrolidine ring to the isoxazole ring at the C-3 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Isoxazole H-4~6.5 - 6.9 (singlet)~98 - 103
Isoxazole H-5~8.2 - 8.5 (singlet)~169 - 171
Pyrrolidine H-2Multiplet~55 - 60
Pyrrolidine H-3,H-4Multiplets~25 - 35
Pyrrolidine H-5Multiplets~45 - 50
Pyrrolidine N-HBroad singletN/A
Isoxazole C-3N/A~162 - 164

Note: Predicted values are based on data from analogous isoxazole and pyrrolidine-containing structures. ipb.ptsciarena.comrsc.orgpreprints.org

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.net

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, a molecule is fragmented into smaller, charged pieces. The resulting fragmentation pattern is often unique to a specific compound and can be used as a molecular fingerprint. For this compound, the molecular ion peak (M+) would confirm the molecular weight. Common fragmentation pathways might include the cleavage of the bond between the two rings or the opening and fragmentation of the pyrrolidine or isoxazole rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of a compound. preprints.orgbeilstein-journals.org This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other isomers. For instance, HRMS can confirm the molecular formula C₇H₁₀N₂O for this compound. mdpi.commdpi.com

Table 2: Mass Spectrometry Data for this compound

TechniqueInformation ProvidedExpected Value for C₇H₁₀N₂O
MS (EI)Molecular Weight (from Molecular Ion Peak, M+)m/z = 138
HRMS (ESI)Exact Mass and Elemental Composition ([M+H]⁺)m/z = 139.0866 (calculated)

Note: The expected values are calculated based on the molecular formula. HRMS data is critical for distinguishing between compounds with the same nominal mass. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretch from the pyrrolidine ring, C-H stretches from both the aliphatic and aromatic-like rings, C=N and C-O stretching from the isoxazole ring, and C-N stretching. preprints.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. globalresearchonline.net The isoxazole ring, being a heteroaromatic system, is expected to exhibit characteristic absorption bands in the UV region, typically corresponding to π-π* transitions. preprints.orgresearchgate.netresearchgate.net The exact position and intensity of these absorptions can be influenced by the substitution pattern on the ring.

Table 3: Characteristic Spectroscopic Data (IR and UV-Vis) for this compound Analogs

SpectroscopyFunctional Group / TransitionTypical Wavenumber (cm⁻¹) / Wavelength (nm)
IRN-H stretch (pyrrolidine)~3300 - 3500
IRC-H stretch (aliphatic)~2850 - 3000
IRC=N stretch (isoxazole)~1610 - 1650
IRC-O stretch (isoxazole)~1000 - 1300
UV-Visπ → π* transition (isoxazole)~210 - 260 nm

Note: Values are typical ranges for the specified functional groups and electronic transitions found in related heterocyclic compounds. preprints.orgresearchgate.netresearchgate.net

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination of this compound Analogs

While spectroscopic methods provide excellent information about molecular connectivity, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. mdpi.com This technique is particularly valuable for confirming the relative and absolute stereochemistry of chiral centers, such as the C-2 position of the pyrrolidine ring in this compound.

By growing a suitable single crystal of a compound and diffracting X-rays off its electron cloud, a detailed map of atomic positions can be generated. For analogs of this compound, X-ray crystallography has been used to confirm the connectivity of the heterocyclic rings and to determine bond lengths, bond angles, and torsional angles with high precision. mdpi.comnih.govresearchgate.net This data is invaluable for understanding the molecule's conformation and how it might interact with biological targets. The structural details elucidated by X-ray analysis of chiral pyrrolidine-isoxazole scaffolds have been crucial in medicinal chemistry projects. nih.gov

Theoretical and Computational Chemistry Studies of 3 Pyrrolidin 2 Yl Isoxazole Systems

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods are widely used to calculate optimized geometries, electronic properties, and various reactivity descriptors for complex organic molecules, including isoxazole (B147169) derivatives. researchgate.netnih.gov

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(Pyrrolidin-2-yl)isoxazole, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G), can predict key structural parameters. mdpi.com These calculations reveal that the isoxazole ring is nearly planar, while the attached pyrrolidine (B122466) ring adopts a non-planar "envelope" or "twist" conformation due to the sp³ hybridization of its carbon atoms. mdpi.com The substituent on the triazole ring, such as the pyrrolidine group, is typically found to be slightly rotated out of the plane of the heterocyclic ring. mdpi.com

Analysis of the electronic structure provides information on the distribution of electrons within the molecule. The charge densities calculated by methods like PM3 can offer insights, though DFT provides a more accurate picture of electron distribution. researchgate.net These analyses are crucial for understanding the molecule's polarity, dipole moment, and sites susceptible to chemical attack.

Table 1: Representative Optimized Geometrical Parameters for this compound Calculated via DFT The following data is illustrative of typical results obtained from DFT calculations on similar heterocyclic systems.

ParameterBond/AngleValue (Å/°)
Bond Lengths C-C (isoxazole)1.42 Å
C=N (isoxazole)1.31 Å
N-O (isoxazole)1.39 Å
C-O (isoxazole)1.35 Å
C-C (pyrrolidine)1.54 Å
C-N (pyrrolidine)1.47 Å
C(isoxazole)-C(pyrrolidine)1.49 Å
Bond Angles C-N-O (isoxazole)109.5°
N-O-C (isoxazole)110.2°
O-C-C (isoxazole)108.0°
C-C-N (pyrrolidine)104.5°
C-N-C (pyrrolidine)109.8°

Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity. imist.ma The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ossila.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These quantum chemical parameters help in quantifying the reactivity of the molecule. For instance, a lower LUMO energy is correlated with a higher reactivity for an electrophile. wuxiapptec.com These calculations are instrumental in understanding the influence of substituents on the chemical reactivity of the core isoxazole structure. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Chemical Reactivity Descriptors for this compound This table presents typical values derived from DFT calculations to illustrate the electronic properties of the compound.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.75
HOMO-LUMO Energy GapΔE5.10
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO1.75
Electronegativity (χ)(I+A)/24.30
Chemical Hardness (η)(I-A)/22.55
Chemical Softness (S)1/(2η)0.196
Electrophilicity Index (ω)χ²/(2η)3.62

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution and predict the reactive sites within a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. Negative potential regions (typically colored red or yellow) are rich in electrons and are favorable sites for electrophilic attack, while positive potential regions (blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, MEP analysis would likely show significant negative potential around the nitrogen and oxygen atoms of the isoxazole ring, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, particularly the N-H proton on the pyrrolidine ring, would exhibit positive potential, marking them as potential hydrogen bond donors. This analysis is crucial for understanding non-covalent interactions, which are vital in biological systems and drug-receptor binding.

Molecular Dynamics Simulations and Conformational Analysis in this compound Systems

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. researchgate.net For this compound and its derivatives, MD simulations can provide detailed insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological target like a protein. mdpi.commdpi.com

By simulating the molecule's movements over time (typically nanoseconds), researchers can explore its accessible conformations and the stability of specific arrangements. scispace.com When studying a ligand bound to a protein, MD simulations are used to assess the stability of the protein-ligand complex. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD over the simulation time suggests the complex remains in a stable binding pose, while RMSF analysis highlights the flexibility of different parts of the protein and ligand. nih.gov Such simulations are critical for validating docking results and understanding the dynamic nature of molecular recognition. mdpi.com

Table 3: Typical Setup for a Molecular Dynamics Simulation of a this compound Derivative-Protein Complex This table outlines a representative protocol for conducting MD simulations to study ligand-protein interactions.

ParameterDescription
Software Desmond, GROMACS, AMBER
Force Field OPLS, AMBER, CHARMM
System Setup Solvated in a water box (e.g., TIP3P model) with counter-ions to neutralize charge
Simulation Time 50 - 100 nanoseconds (ns)
Ensemble NPT (isothermal-isobaric)
Temperature 300 K
Pressure 1 atm
Analysis Metrics RMSD, RMSF, Hydrogen Bond Analysis, Radius of Gyration (Rg)

In Silico Approaches to Understand Reaction Mechanisms and Selectivity in Isoxazole Formation

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the formation of the isoxazole ring. One of the most common synthetic routes to isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govresearchgate.net

In silico studies, primarily using DFT, can map the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their activation energies. By comparing the activation energies of different possible pathways, chemists can predict the regioselectivity and stereoselectivity of the reaction. For example, computational analysis can explain why a specific isomer of a substituted isoxazole is preferentially formed over others. researchgate.net This predictive power is invaluable for optimizing reaction conditions and designing efficient synthetic strategies for novel this compound derivatives.

Computational Studies in Structure-Based Drug Design for this compound Derivatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and optimize drug candidates. semanticscholar.orgmdpi.com Computational methods are central to SBDD, and derivatives of this compound can be investigated as potential ligands for various therapeutic targets. nih.gov

The process often begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dntb.gov.ua The results of docking studies are usually ranked by a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the isoxazole derivative and the amino acid residues in the active site of the target protein. nih.gov The insights gained from DFT (e.g., optimized geometry, MEP) and MD simulations (e.g., conformational stability) are crucial inputs for accurate and reliable docking predictions, guiding the design of new derivatives with improved potency and selectivity. mdpi.com

Table 4: Representative Molecular Docking Results for a this compound Derivative This table illustrates a hypothetical outcome of a molecular docking study against a protein target.

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)Derivative A-8.5Arg120, Tyr355Hydrogen Bond
Val523, Ser353Hydrophobic Interaction
Farnesoid X Receptor (FXR)Derivative B-9.2Arg331, His447Hydrogen Bond, Salt Bridge
Met290, Ala291Hydrophobic Interaction

Structure Activity Relationship Sar Investigations of 3 Pyrrolidin 2 Yl Isoxazole Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 3-(pyrrolidin-2-yl)isoxazole derivatives is profoundly influenced by the nature and position of various substituents on both the isoxazole (B147169) and pyrrolidine (B122466) rings, as well as any appended moieties. SAR studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity.

Research into isoxazole derivatives has shown that the electronic properties of substituents play a critical role. For instance, in studies of related isoxazole compounds, the presence of electron-withdrawing groups, such as chloro and trifluoromethyl, was found to enhance antimicrobial activity. nih.gov Conversely, the introduction of electron-donating groups, like methoxy (B1213986) (-OCH3), on an associated phenyl ring has been shown to increase antioxidant activity. ijpca.org The position of these substituents is also vital; studies on certain isoxazole-chalcone hybrids indicated that methoxy groups at the 2, 4, and 6 positions of a phenyl ring were particularly effective for antioxidant potential. ijpca.org

In the context of antibacterial agents, specific substitutions on phenyl rings attached to the isoxazole core have been correlated with enhanced efficacy. The presence of methoxy, dimethylamino, and bromine at the C-5 phenyl ring, or nitro and chlorine at the C-3 phenyl ring, has been shown to boost antibacterial action. ijpca.org The type of linker connecting the isoxazole core to other parts of the molecule also impacts activity. In one study on trisubstituted isoxazoles, a compound with an ether linker showed high potency, whereas replacing it with a thioether linkage resulted in a significant decrease in activity, possibly due to slight changes in bond angle and length. dundee.ac.uk

Substituent Type/PositionObserved Impact on Biological ActivityCompound Class ContextReference
Electron-Withdrawing Groups (e.g., -Cl, -CF3)Increased antimicrobial activity6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives nih.gov
Electron-Donating Groups (e.g., -OCH3)Enhanced antioxidant activityChalcone-isoxazole hybrids ijpca.org
Ether LinkerHigher potency as RORγt allosteric ligandTrisubstituted isoxazoles dundee.ac.uk
Thioether LinkerSignificantly lower potency compared to ether linkerTrisubstituted isoxazoles dundee.ac.uk
Nitro/Chlorine on C-3 Phenyl RingEnhanced antibacterial activitySubstituted isoxazole derivatives ijpca.org

Role of the Pyrrolidine Moiety and its Stereochemistry in Modulating Pharmacological Effects

One of the most critical features of the pyrrolidine ring is the stereogenicity of its carbon atoms. nih.gov Different stereoisomers of a compound can exhibit vastly different biological profiles because they interact differently with enantioselective biological targets like enzymes and receptors. nih.govresearchgate.net For example, research has demonstrated that the stereospecific orientation of a methyl group on the pyrrolidine ring can determine whether a compound acts as a pure antagonist or has a different mode of action. nih.gov Specifically, a 3-R-methylpyrrolidine configuration can promote pure estrogen receptor α (ERα) antagonism. nih.gov

Structural Feature of Pyrrolidine MoietyPharmacological ImplicationExample Target/EffectReference
sp3-Hybridized 3D StructureAllows for efficient exploration of pharmacophore space compared to flat rings.General drug design nih.govresearchgate.net
Stereochemistry (Chirality)Different stereoisomers can have distinct biological profiles due to specific interactions with enantioselective proteins.General drug-target interactions nih.govresearchgate.net
3-R-methylpyrrolidine OrientationPromotes pure ERα antagonist and selective ER degrader (PA-SERD) activity.Estrogen Receptor α (ERα) nih.gov
Introduction of Chiral Pyrrolidine ScaffoldCan enhance selectivity for specific enzyme isoforms.Protein Kinase CK1 nih.gov
Hydroxy-functionalized PyrrolidineActs as an "iminosugar" or carbohydrate mimic, ideal for addressing carbohydrate-related targets.Glycosidases, Nucleoside/Nucleotide-binding enzymes nih.gov

Development of SAR Models for this compound-Based Chemical Entities

To systematically understand and predict the biological activity of this compound derivatives, researchers employ computational techniques to develop quantitative structure-activity relationship (QSAR) models. jocpr.comwikipedia.org These models create a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.org Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools in this area. scispace.commdpi.com

CoMFA and CoMSIA work by aligning a series of related molecules and calculating steric and electrostatic fields (CoMFA) or additional similarity indices like hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around them. scispace.commdpi.com The resulting data is used to generate contour maps that visualize the regions where specific properties are favorable or unfavorable for biological activity.

For instance, a 3D-QSAR study on a series of nitroisoxazole derivatives containing a spiro[pyrrolidine-oxindole] scaffold successfully developed CoMFA and CoMSIA models to understand their activity as MDM2-p53 antagonists. scispace.com Similarly, 3D-QSAR models for other isoxazole derivatives have identified crucial structural requirements for activity, such as the importance of hydrophobicity at one position and electronegativity at another. mdpi.com These models are validated statistically, with high squared correlation coefficients (r²) and cross-validated squared correlation coefficients (q²) indicating a robust and predictive model. mdpi.comjuniperpublishers.com The insights gained from these models are invaluable for designing new compounds with potentially higher activity before their synthesis, thereby accelerating the drug discovery process. scispace.commdpi.com

3D-QSAR ModelKey Findings/PredictionsStatistical Significance (Example)Reference
CoMFAIdentifies favorable/unfavorable steric and electrostatic fields for activity.q² = 0.664, r² = 0.960 mdpi.com
CoMSIAIdentifies favorable/unfavorable steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.q² = 0.706, r² = 0.969 mdpi.com
HQSARA 2D-QSAR method that also provides valuable statistical models for activity prediction.Good statistical results in a study of spiro[pyrrolidine-oxindole] derivatives. scispace.com

Correlating Structural Features with Enzyme Binding Affinity and Selectivity

Ultimately, the biological effect of a this compound derivative is determined by its ability to bind to a specific biological target, typically an enzyme or receptor. SAR studies, often complemented by X-ray crystallography and molecular docking, provide a direct correlation between the compound's structural features and its binding affinity and selectivity.

Detailed binding mode analyses have revealed how each part of the scaffold can contribute to target engagement. In a study of isoxazole-based CK1 inhibitors featuring a pyrrolidine moiety, the predicted binding mode showed specific interactions within the ATP binding site of the enzyme. nih.gov

An amidopyridinyl moiety was predicted to occupy the adenine (B156593) region, forming crucial hydrogen bonds with the backbone of Leu-85. nih.gov

The isoxazole ring itself was positioned to pack between two isoleucine residues (Ile-23 and Ile-148) and form a hydrogen bond. nih.gov

A p-fluorophenyl substituent packed tightly into a hydrophobic pocket formed by Lys-38, Met-80, and Met-82. nih.gov

This detailed understanding, which was later confirmed by X-ray crystallography, demonstrates how aryl moieties and the pyrrolidine scaffold both contribute to binding affinity. nih.gov

Molecular MoietyTarget Enzyme/ReceptorInteracting Amino Acid ResiduesType of InteractionReference
AmidopyridinylProtein Kinase CK1δLeu-85Hydrogen bonds (bidentate) nih.gov
Isoxazole RingProtein Kinase CK1δIle-23, Ile-148Hydrophobic packing, Hydrogen bond nih.gov
p-FluorophenylProtein Kinase CK1δLys-38, Met-80, Met-82Hydrophobic packing nih.gov
Pyrrole MoietyRORγtLeu353, Lys354Hydrogen bond dundee.ac.uk

Medicinal Chemistry and Biological Target Engagement Research for 3 Pyrrolidin 2 Yl Isoxazole

In Vitro Enzyme Inhibition Studies

Research into derivatives of 3-(pyrrolidin-2-yl)isoxazole has revealed significant inhibitory activity against several key enzymatic targets. These studies are crucial for understanding the structure-activity relationships (SAR) that govern target engagement and for guiding the design of more potent and selective inhibitors.

Derivatives incorporating the isoxazole (B147169) ring, a key component of the this compound structure, have been a focus of research for developing anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, with their isoforms COX-1 and COX-2, are responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation. While many nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, selective inhibition of the inducible COX-2 enzyme is a common goal to reduce gastrointestinal side effects associated with COX-1 inhibition.

In one study, a series of novel isoxazole derivatives were synthesized and evaluated for their in vitro inhibitory activity against COX-1 and COX-2. The findings indicated that the compounds were more selective for COX-2 over COX-1. Specifically, compound C6 (5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one) emerged as the most potent inhibitor against COX-2 in the series.

Table 1: In Vitro COX-1/2 Inhibition by Isoxazole Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
C31.55 ± 0.070.91 ± 0.05
C51.34 ± 0.060.85 ± 0.04
C61.15 ± 0.050.55 ± 0.03
Data sourced from Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.

Furthermore, isoxazole derivatives have been investigated for their ability to inhibit 5-Lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. A study of various isoxazole derivatives found that several compounds exhibited concentration-dependent inhibition of 5-LOX, with compound C3 showing an IC₅₀ value of 8.47 µM and compound C5 having an IC₅₀ of 10.48 µM. Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with a broader mechanism of action.

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Research has been conducted on pyrrolo-isoxazole derivatives as potential AChE inhibitors.

A study involving the synthesis of various pyrrolo-isoxazole benzoic acid derivatives demonstrated potent in vitro AChE inhibitory activity, with several compounds showing activity comparable or superior to the standard drug donepezil. The most active compound, 8ia (cis-4-((3H,3aH,6aH)-3-(4-methoxyphenyl)-4,6-dioxo-2-p-tolyldihydro-2H-pyrrolo(3,4-d)isoxazol-5(3H,6H,6aH)-yl)benzoic acid) , was identified as the most potent inhibitor in the series.

Table 2: In Vitro AChE Inhibition by Pyrrolo-isoxazole Derivatives
CompoundAChE IC₅₀ (nM)
7h19.1 ± 1.9
7i18.4 ± 1.6
8h17.8 ± 1.8
8i18.1 ± 1.7
8ia17.5 ± 1.5
Donepezil (Standard)21.5 ± 3.2
Data sourced from 3-phenyl)-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5(3H,6H,6aH)-yl]benzoic acid derivatives as potent acetylcholinesterase inhibitors and anti-amnestic agents.

The Casein Kinase 1 (CK1) family of serine/threonine kinases are involved in regulating numerous cellular processes, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders. Consequently, CK1 isoforms are considered important therapeutic targets.

In a structure-based drug design effort, a 3,4-diaryl-isoxazole-based CK1 inhibitor was modified with chiral pyrrolidine (B122466) scaffolds to enhance potency and selectivity. The goal was to extend the pharmacophore into the ribose pocket of the ATP binding site. The resulting compounds were screened in in-vitro kinase assays against CK1δ and CK1ε. The study found that both the aryl moiety and the pyrrolidine scaffold contribute to the binding affinity. Compounds 29d and 29e , which feature the pyrrolidine scaffold, demonstrated potent inhibition of CK1δ.

Table 3: In Vitro CK1 Inhibition by Isoxazole-Pyrrolidine Derivatives
CompoundCK1δ IC₅₀ (nM)CK1ε IC₅₀ (nM)
29d110430
29e120520
Data sourced from Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes because it inactivates incretin (B1656795) hormones that regulate insulin (B600854) secretion. Pyrrolidine-based structures are a well-established class of DPP-4 inhibitors. For instance, a series of β-homophenylalanine analogs containing pyrrolidin-2-yl methyl amides were optimized, leading to a potent DPP-4 inhibitor with an IC₅₀ of 0.87 nM. Another study identified a piperazinopyrrolidine analog, 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine , as a DPP-4 inhibitor with an IC₅₀ value of 3.73 μM. While these examples highlight the importance of the pyrrolidine ring, specific research combining it directly with an isoxazole for DPP-4 inhibition is an area for further exploration.

Targeting multiple pathways in cancer is a promising therapeutic strategy. Glutathione peroxidase 4 (GPX4) is a key regulator of ferroptosis, a form of programmed cell death, while Mouse Double Minute 2 (MDM2) is a negative regulator of the p53 tumor suppressor protein. Dual inhibition of GPX4 and MDM2 could therefore trigger both ferroptotic and apoptotic cell death in cancer cells.

A series of novel compounds featuring a 3'-(nitroisoxazole)spiro[pyrrolidin-3,2'-oxindole] core were synthesized and evaluated as dual GPX4/MDM2 inhibitors. The combination of the bioactive spirooxindole, pyrrolidine, and isoxazole skeletons resulted in compounds with strong activities against both targets. Compound 3d was particularly effective, showing excellent activity in suppressing MDM2-mediated degradation of p53 and reducing GPX4 levels in MCF-7 breast cancer cells. Another related compound, referred to as compound 9 in a separate analysis, also demonstrated potent dual inhibition with an IC₅₀ of 0.12 µM in MCF-7 cells.

Secretory phospholipase A2 (sPLA2) enzymes play a key role in inflammation by releasing arachidonic acid from cell membranes, which is a precursor to prostaglandins and leukotrienes. As such, sPLA2 inhibitors are pursued as potential anti-inflammatory agents.

A series of new indole-containing isoxazole derivatives were synthesized and evaluated for their sPLA2 inhibitory activities. All synthesized compounds showed significant sPLA2 inhibition in in vitro studies. Among them, compound 10o was found to have the most potent sPLA2 inhibitory activity, which was comparable or superior to the positive control, ursolic acid. While these specific compounds link the isoxazole moiety to an indole (B1671886) rather than a pyrrolidine, other research has established pyrrolidine derivatives as potent inhibitors of the related cytosolic phospholipase A2 (cPLA2), indicating the general utility of the pyrrolidine scaffold in targeting this enzyme family.

This compound as a Chemical Biology Probe

A thorough review of scientific databases and research articles indicates that this compound has not been specifically developed or utilized as a chemical biology probe. Chemical probes are powerful tools designed to interact with specific biological targets to elucidate their functions. The development of such a probe would typically involve extensive medicinal chemistry efforts to optimize potency, selectivity, and physicochemical properties, followed by rigorous biological validation. At present, there are no published studies that describe the synthesis, characterization, or application of this compound for these purposes.

Target Identification and Mechanism of Action Studies (In Vitro)

Similarly, there is a lack of in vitro studies aimed at identifying the specific biological targets of this compound or elucidating its mechanism of action. Research in this area would typically involve screening the compound against a panel of biological targets, such as enzymes or receptors, to identify potential interactions. Subsequent mechanistic studies would then be conducted to understand how the compound exerts its effects at a molecular level.

While research exists for structurally related compounds, the direct investigation of this compound is not documented. For example, studies on derivatives like 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones have explored their anticonvulsant properties, and other research has focused on isoxazole-based inhibitors of casein kinase 1 (CK1) with modified pyrrolidine scaffolds. However, these findings cannot be directly extrapolated to this compound, as minor structural changes can lead to significant differences in biological activity.

Table of Research Findings for Related Isoxazole-Pyrrolidine Scaffolds

Compound ClassBiological Target/ActivityKey Findings
3-(Benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dionesAnticonvulsantDerivatives show activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Isoxazole-based inhibitors with chiral pyrrolidine scaffoldsCasein Kinase 1 (CK1)Modification of a 3,4-diaryl-isoxazole core with pyrrolidine scaffolds can lead to potent and selective CK1 inhibitors.

It is important to reiterate that the data presented in the table pertains to related but distinct chemical entities and not to this compound itself. The absence of specific data for the subject compound underscores a gap in the current scientific knowledge. Future research may yet explore the potential of this compound in medicinal chemistry and as a tool for chemical biology.

3 Pyrrolidin 2 Yl Isoxazole As a Versatile Synthetic Intermediate

Utilization in the Synthesis of Complex Heterocyclic Systems

While specific, documented examples of the direct use of 3-(Pyrrolidin-2-yl)isoxazole as a precursor for more complex heterocyclic systems are not extensively reported in publicly available literature, the inherent reactivity of its constituent rings provides a fertile ground for synthetic exploration. The pyrrolidine (B122466) moiety, a saturated five-membered nitrogen-containing heterocycle, offers a nucleophilic secondary amine. This functional group is a cornerstone of many synthetic transformations, allowing for the construction of larger, more intricate molecular architectures.

For instance, the nitrogen atom of the pyrrolidine ring can readily undergo a variety of chemical reactions. It can be acylated, alkylated, or arylated to introduce a wide range of substituents. Furthermore, it can participate in condensation reactions with carbonyl compounds to form imines or enamines, which are themselves versatile intermediates for the synthesis of fused or spirocyclic heterocyclic systems.

The isoxazole (B147169) ring, on the other hand, is a five-membered aromatic heterocycle containing both nitrogen and oxygen. The isoxazole ring is known to be susceptible to ring-opening reactions under certain conditions, such as reductive cleavage of the N-O bond. This "masked" functionality can be strategically unveiled to generate 1,3-dicarbonyl compounds or their synthetic equivalents, which can then be used in subsequent cyclization reactions to form a variety of other heterocyclic rings, such as pyrimidines, pyridines, or pyrazoles. The combination of these two reactive centers in one molecule makes this compound a theoretically powerful building block for combinatorial chemistry and the synthesis of diverse compound libraries.

Derivatization Strategies for Enhancing Molecular Diversity and Functionalization

The potential for derivatization of this compound is substantial, owing to the distinct chemical properties of its two heterocyclic components. These derivatization strategies are crucial for tuning the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, as well as for exploring the structure-activity relationships (SAR) in a drug discovery context.

Table 1: Potential Derivatization Strategies for this compound

Reaction TypeTarget SiteReagents and ConditionsPotential Outcome
N-AlkylationPyrrolidine NitrogenAlkyl halides, reductive aminationIntroduction of various alkyl or substituted alkyl groups.
N-AcylationPyrrolidine NitrogenAcyl chlorides, anhydrides, carboxylic acids (with coupling agents)Formation of amides, carbamates, ureas, and sulfonamides.
N-ArylationPyrrolidine NitrogenAryl halides (e.g., Buchwald-Hartwig amination)Introduction of (hetero)aryl substituents.
Ring-opening of IsoxazoleIsoxazole N-O bondCatalytic hydrogenation (e.g., H₂/Pd, Raney Ni), dissolving metal reductionGeneration of γ-amino ketone or related synthons.
Electrophilic Aromatic SubstitutionIsoxazole Ring (position dependent on activating/deactivating groups)Nitrating agents, halogenating agents, Friedel-Crafts reagentsFunctionalization of the isoxazole ring, though typically challenging.

These strategies allow for the systematic modification of the this compound scaffold at multiple points, leading to a vast and diverse chemical space. The ability to introduce a wide array of functional groups is a key attribute of a versatile synthetic intermediate.

Applications in Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that typically bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold possesses several characteristics that make it an attractive candidate for FBDD. It has a low molecular weight and a three-dimensional structure conferred by the non-planar pyrrolidine ring. The presence of both hydrogen bond donors (the pyrrolidine N-H) and acceptors (the isoxazole nitrogen and oxygen, and the pyrrolidine nitrogen) provides multiple points for interaction with a protein target.

In a hypothetical FBDD campaign, this compound could serve as a starting fragment. Upon identification of a low-affinity interaction with a target of interest, the derivatization strategies outlined in the previous section could be employed to "grow" the fragment in a vector-oriented manner to occupy adjacent pockets of the binding site, thereby increasing affinity and selectivity. For example, if X-ray crystallography reveals that the isoxazole portion of the molecule is buried in a hydrophobic pocket, derivatization of the pyrrolidine nitrogen with a polar group could be explored to engage with a solvent-exposed region of the target.

While concrete examples of the application of this compound in FBDD are not yet prevalent in the literature, its structural and chemical properties make it a highly promising scaffold for such approaches.

Analytical Method Development and Validation for Research Applications of 3 Pyrrolidin 2 Yl Isoxazole

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantification

The determination of purity and the quantification of 3-(Pyrrolidin-2-yl)isoxazole in various samples necessitate the development of specific HPLC methods. A reversed-phase HPLC (RP-HPLC) approach is often the most suitable for a molecule of this nature, which possesses both polar and non-polar characteristics.

A typical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides excellent retention and separation for a wide range of organic molecules. The mobile phase composition is a critical parameter that is optimized to achieve the best chromatographic performance. A gradient elution is generally preferred over an isocratic one, as it allows for the effective separation of the main compound from potential impurities with different polarities.

The mobile phase often consists of a mixture of an aqueous component, typically deionized water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution, and an organic solvent such as acetonitrile (B52724) or methanol. The detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

For the chiral center present in the pyrrolidine (B122466) ring of this compound, a chiral HPLC method would be necessary to separate the enantiomers. This is often achieved using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose. nih.gov The mobile phase for chiral separations might consist of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as ethanol (B145695) or isopropanol). researchgate.netmdpi.com

A summary of a potential HPLC method for the analysis of this compound is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD at 254 nm
Injection Volume 10 µL

Chromatographic Separation and Purity Assessment in Synthetic Protocols

In the context of synthetic chemistry, HPLC is an indispensable tool for monitoring the progress of reactions and for assessing the purity of the final product. A well-developed HPLC method can effectively separate the target compound, this compound, from starting materials, reagents, intermediates, and by-products.

The purity of a synthesized batch of this compound is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. It is important to ensure that the method is capable of separating all potential process-related impurities.

An example of a purity assessment for a synthetic batch of this compound is detailed in Table 2. This table illustrates how HPLC data can be used to quantify the purity of the compound and to identify and quantify any impurities present.

Table 2: Example of Purity Assessment of a Synthetic Batch of this compound by HPLC

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515,0000.5Impurity A
25.22,955,00098.5This compound
37.830,0001.0Impurity B

Method Validation for Quantitative Analysis in Research Samples (e.g., in vitro assays)

For the use of this compound in quantitative research applications, such as in vitro assays, the analytical method must be validated to ensure its reliability. The validation is performed according to the guidelines of the International Council for Harmonisation (ICH). ijper.orgnih.gov The key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The linearity of the method is established by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated. An R² value of >0.999 is generally considered acceptable. pensoft.net

Accuracy: Accuracy is determined by spiking a blank sample matrix with a known amount of the compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery of the analyte is then calculated. Recoveries in the range of 98-102% are typically considered acceptable. ijper.org

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of a sample on the same day, while intermediate precision is assessed over several days. The results are expressed as the relative standard deviation (%RSD), with values below 2% being desirable.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ. nih.gov

A summary of the validation parameters for a hypothetical HPLC method for this compound is presented in Table 3.

Table 3: Validation Summary for the Quantitative Analysis of this compound

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.